1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine
Description
This compound features a piperazine core substituted at the 4-position with a phenyl group and at the 1-position with a methyl-linked 1,3-thiazole ring. The thiazole moiety is further modified at the 2-position with a 4-bromophenoxy group.
Properties
IUPAC Name |
2-(4-bromophenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c21-16-6-8-18(9-7-16)25-20-22-14-19(26-20)15-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHQKCXFAHOHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)OC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromophenoxy group. The final step involves the coupling of the thiazole derivative with 4-phenylpiperazine under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1.1. Nucleophilic Substitution at the Piperazine Core
The piperazine nitrogen atoms are nucleophilic sites prone to alkylation or acylation. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide bonds at the piperazine nitrogen .
1.2. Suzuki-Miyaura Coupling at the 4-Bromophenyl Group
The bromine atom on the phenyl ring enables cross-coupling reactions. For instance:
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Reaction with arylboronic acids under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃) introduces aromatic substituents, diversifying the phenyl moiety .
1.3. Thiazole Ring Functionalization
The thiazole ring’s electron-deficient nature supports electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the thiazole .
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Halogenation : Br₂/FeBr₃ substitutes hydrogen atoms with halogens .
Reactivity with Common Reagents
Experimental data from analogous systems suggest the following reactivity trends:
Spectroscopic Characterization
Key spectral data for related compounds provide benchmarks for structural confirmation:
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¹H NMR (DMSO-d₆) :
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IR (KBr) :
Stability and Degradation Pathways
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Thermal Stability : Decomposition observed above 200°C (TGA data) .
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Hydrolytic Sensitivity : The thiazole ring hydrolyzes under strongly acidic conditions (HCl, reflux), forming thiourea derivatives .
Biological Activity and Functional Derivatives
While not directly studied, structural analogs exhibit:
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Antimicrobial Activity : Piperazine-thiazole hybrids inhibit bacterial growth (MIC = 8–16 µg/mL) .
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Kinase Inhibition : Bromophenoxy groups enhance binding to ATP pockets in kinases .
Computational Insights
Scientific Research Applications
Pharmacological Applications
1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine has been investigated for various therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with thiazole and piperazine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed potent activity against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
These findings suggest that the structural features of the compound enhance its antimicrobial efficacy.
Antitumor Activity
The compound has also been studied for its potential antitumor effects. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including:
- Induction of S-phase arrest : The compound can halt the cell cycle, preventing cancer cells from proliferating.
- Activation of apoptotic pathways : It has been shown to up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to increased apoptosis in tumor cells .
Neuroprotective Effects
Recent studies have suggested that similar compounds exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound, against clinical isolates of resistant bacterial strains. Results indicated that modifications in the chemical structure significantly influenced antimicrobial potency.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. Flow cytometry analysis revealed increased caspase activation and mitochondrial dysfunction as key indicators of apoptosis induced by the compound.
Mechanism of Action
The mechanism of action of 1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aromatic Substitutions
Key analogs :
- 1-(4-Bromophenyl)-4-methylpiperazine (CAS 130307-08-3): Retains the 4-bromophenyl group but lacks the thiazole-methyl substituent. The methyl group on piperazine reduces steric hindrance, possibly enhancing receptor affinity compared to bulkier substituents .
- 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine: Features a bromobenzyl group instead of bromophenoxy-thiazole. The furan ring introduces polarity, which may alter solubility and metabolic stability compared to the thiazole-containing target compound .
Structural Comparison Table :
| Compound | Piperazine Substituent (Position 1) | Piperazine Substituent (Position 4) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | [2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl | Phenyl | Thiazole, Bromophenoxy | ~442.3 (calc.) |
| 1-(4-Bromophenyl)-4-methylpiperazine | 4-Bromophenyl | Methyl | None | 271.16 |
| 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine | 4-Bromobenzyl | 2-Furylmethyl | Furan | 365.25 |
Activity Insights :
- Piperazines with electron-withdrawing groups (e.g., bromo) on the aromatic ring exhibit enhanced binding to serotonin and dopamine receptors, as seen in analogs like 4-CPP (1-(4-chlorophenyl)piperazine) .
- The thiazole ring in the target compound may confer metabolic stability over furan or phenyl groups due to reduced susceptibility to oxidative degradation .
Thiazole-Containing Piperazine Analogs
Key analogs :
- Methyl (2E)-2-{1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}hydrazinecarboxylate: Shares the thiazole core but replaces bromophenoxy with a pyridinyl group.
- 1-(2-{2-[1-(4-Fluorophenyl)ethylidene]hydrazino}-4-methyl-1,3-thiazol-5-yl)ethan-1-one thiosemicarbazone: Incorporates a fluorophenyl-thiazole hybrid linked to a thiosemicarbazone group, demonstrating anti-infective activity in preliminary studies .
Physicochemical Comparison :
| Property | Target Compound | Methyl (2E)-thiazolyl Hydrazinecarboxylate | Fluorophenyl Thiosemicarbazone |
|---|---|---|---|
| LogP (Predicted) | ~3.8 | ~2.1 | ~2.9 |
| Hydrogen Bond Acceptors | 5 | 7 | 6 |
| Rotatable Bonds | 6 | 8 | 7 |
Key Findings :
- The bromophenoxy group in the target compound increases lipophilicity (higher LogP) compared to pyridinyl or fluorophenyl analogs, suggesting improved blood-brain barrier penetration .
- Thiosemicarbazone derivatives exhibit chelating properties , which may enhance metal-binding activity but reduce metabolic stability .
Pharmacological Potential and Challenges
While direct data on the target compound’s bioactivity is absent, insights from analogs suggest:
- CNS Applications : Piperazine-thiazole hybrids may target 5-HT or dopamine receptors, similar to 4-CPP and 3-TFMPP .
- Kinase Inhibition: The bromophenoxy group could mimic ATP-binding motifs, as seen in kinase inhibitors like those in .
Challenges :
- The bulky bromophenoxy-thiazole group may hinder solubility, necessitating formulation optimization.
- Limited data on toxicity profiles of brominated piperazines requires further preclinical evaluation.
Biological Activity
1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine (CAS No. 439097-13-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of 1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is with a molecular weight of approximately 448.35 g/mol. The compound features a piperazine core substituted with a thiazole and bromophenoxy groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrFN3OS |
| Molecular Weight | 448.35 g/mol |
| CAS Number | 439097-13-9 |
| Purity | >90% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : Research indicates that piperazine derivatives often exhibit affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction can influence mood and anxiety-related behaviors.
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The thiazole ring may enhance this effect through modulation of inflammatory pathways.
- Antimicrobial Properties : Compounds containing thiazole moieties have shown promising antimicrobial activities against various pathogens, suggesting potential applications in treating infections.
Research Findings
Recent studies have explored the biological activities of related compounds and their implications for drug development:
- Anti-inflammatory Studies : A study reported that thiazole derivatives exhibited significant anti-inflammatory effects in animal models by reducing edema and inflammatory markers. The mechanism involved the inhibition of NF-kB signaling pathways .
- Neuropharmacological Effects : Another investigation into similar piperazine derivatives found that they could modulate neurotransmitter levels, leading to anxiolytic effects in rodent models . This suggests that 1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine may also possess similar neuroactive properties.
- Antimicrobial Activity : Compounds with thiazole structures have been documented to demonstrate antimicrobial activity against Gram-positive and Gram-negative bacteria . This opens avenues for further exploration in antibiotic development.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Case Study 1 : A derivative with structural similarities was tested for its anti-inflammatory properties in a clinical trial involving patients with rheumatoid arthritis, showing a marked reduction in joint inflammation compared to placebo controls .
- Case Study 2 : In a preclinical study assessing neuroactive compounds, a piperazine derivative was found to significantly decrease anxiety-like behaviors in mice subjected to stress tests, indicating potential as an anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine, and how can reaction intermediates be characterized?
- Answer : A multi-step synthesis is recommended:
Thiazole Core Formation : React 4-bromophenol with 5-methylthiazole derivatives via nucleophilic aromatic substitution to introduce the phenoxy group .
Piperazine Functionalization : Use a Mannich reaction or alkylation to attach the phenylpiperazine moiety to the thiazole’s methyl group. Evidence suggests using DCM as solvent and DIPEA as a base for coupling reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (e.g., Et₂O) yields pure product .
- Characterization : Confirm intermediates via (e.g., δ 3.82–3.49 ppm for piperazine CH₂ groups) and IR (C-Br stretch ~600 cm⁻¹). X-ray crystallography can resolve ambiguous stereochemistry .
Q. How can the structural conformation of this compound be validated experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, analogous thiazole-piperazine hybrids show planar thiazole rings (torsion angles <5°) and axial-equatorial piperazine conformations. SC-XRD data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides <0.05 Å positional uncertainty .
- Complementary Methods : (e.g., 165–170 ppm for thiazole C2) and HRMS (m/z calculated for : 444.03) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Answer :
- Receptor Binding : Radioligand displacement assays (e.g., σ₁ receptor antagonism using -pentazocine) .
- Antimicrobial Activity : Broth microdilution (MIC ≤25 µg/mL against S. aureus or E. coli indicates promise) .
- Cytotoxicity : MTT assay (IC₅₀ <10 µM in cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to σ₁ receptors?
- Answer :
Docking Studies : Use AutoDock Vina or Schrödinger Suite. Prepare the receptor (PDB: 6DK1) by removing water and adding polar hydrogens.
Grid Box : Center on the ligand-binding pocket (coordinates x=12.5, y=−4.8, z=22.1).
Validation : Compare docking scores (ΔG ~−9.0 kcal/mol) with known antagonists like BD1063 .
Q. How to resolve contradictions in spectral data for intermediates?
- Answer : Contradictions often arise from tautomerism or solvent effects.
- Case Study : A piperazine-thiazole intermediate showed conflicting peaks (δ 3.23–3.82 ppm). SC-XRD confirmed axial-equatorial isomerism .
- Mitigation : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to observe dynamic processes .
Q. What strategies optimize SAR for antitubercular activity in this scaffold?
- Answer :
- Modifications : Vary the piperazine substituent (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and thiazole substituents (Br vs. CF₃).
- Assays : MIC against M. tuberculosis H37Rv (≤6.25 µg/mL is significant).
- Key Finding : Bromophenoxy groups enhance lipophilicity (clogP ~3.5), improving membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
